molecular formula C8H8BrCl B3118608 4-Bromo-1-(chloromethyl)-2-methylbenzene CAS No. 24078-15-7

4-Bromo-1-(chloromethyl)-2-methylbenzene

Cat. No. B3118608
CAS RN: 24078-15-7
M. Wt: 219.5 g/mol
InChI Key: VSKUGNLAWMBJGY-UHFFFAOYSA-N
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Patent
US09296775B2

Procedure details

Methanesulfonyl chloride (6.83 mL, 88.3 mmol) is added slowly to a solution of (4-bromo-2-methyl-phenyl)methanol (16.14 g, 80.27 mmol) and triethylamine (16.78 mL; 120.4 mmol) in dichloromethane (80.7 mL) cooled in ice/water. The mixture is allowed to slowly warm to ambient temperature and is stirred for 16 hours. Further methanesulfonyl chloride (1.24 mL; 16.1 mmol) is added and the mixture is stirred at ambient temperature for 2 hours. Water (80 mL) is added and the phases are separated. The organic layer is washed with hydrochloric acid (1N; 80 mL) then saturated aqueous sodium hydrogen carbonate solution (80 mL), then water (80 mL), and is dried over Na2SO4 Filtration and concentration under reduced pressure gives a residue which is purified by flash chromatography (eluting with hexane) to give the title compound (14.2 g; 80.5% yield). 1H NMR (300.11 MHz, CDCl3): δ 7.36-7.30 (m, 2H), 7.18 (d, J=8.1 Hz, 1H), 4.55 (s, 2H), 2.41 (s, 3H).
Quantity
6.83 mL
Type
reactant
Reaction Step One
Quantity
16.14 g
Type
reactant
Reaction Step One
Quantity
16.78 mL
Type
reactant
Reaction Step One
Quantity
80.7 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80.5%

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13]O)=[C:9]([CH3:15])[CH:8]=1.C(N(CC)CC)C.O>ClCCl>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][Cl:5])=[C:9]([CH3:15])[CH:8]=1

Inputs

Step One
Name
Quantity
6.83 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
16.14 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
16.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80.7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic layer is washed with hydrochloric acid (1N; 80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium hydrogen carbonate solution (80 mL), then water (80 mL), and is dried over Na2SO4 Filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a residue which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (eluting with hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.